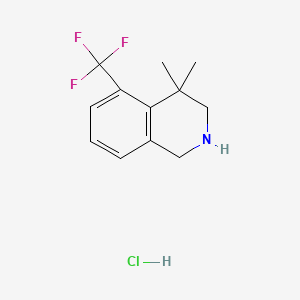

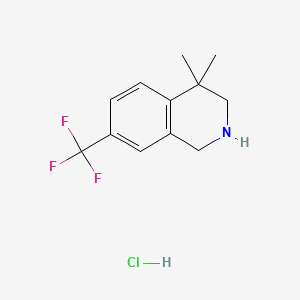

4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C12H15ClF3N and its molecular weight is 265.704. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

PET Tracer Development

- Research on similar tetrahydroisoquinoline compounds, like 2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, explored their potential as PET tracers for imaging AMPA receptors. Although initial brain uptake in rats was promising, rapid clearance and low specific binding limited its suitability as an in vivo PET imaging agent (Årstad et al., 2006).

Neuropharmacology and Neurotoxicity

- Certain tetrahydroisoquinoline derivatives exhibited dopaminergic and cholinergic effects. Specific compounds like 1-(3',4'-dihydroxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline showed cholinergic effects, indicating potential applications in neuropharmacology (Ginos et al., 1975).

- Chronic administration of 1-benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (similar in structure) in primates induced parkinsonism, pointing to its neurotoxic properties and potential as a model compound for studying Parkinson's disease (Kotake et al., 1996).

Epilepsy Research

- Tetrahydroisoquinoline derivatives like CFM-2 and THIQ-10c, non-competitive AMPA receptor antagonists, were studied for their effects on spike-wave discharges in genetic animal models of epilepsy. Their focal microinjection into specific brain areas provided insights into the role of AMPA neurotransmission in absence epilepsies (Citraro et al., 2006).

Parkinson's Disease Research

- Compounds like 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) were detected as endogenous amines in mouse brain and parkinsonian CSF, implicating their involvement in Parkinson's disease. The study of these compounds offers insights into the biochemical pathways related to Parkinson's disease (Kotake et al., 1995).

Drug-Induced Locomotion and Dopamine Release

- Research on 4-phenyl-1,2,3,4-tetrahydroisoquinoline (4-PTIQ) and its inhibitory effects on methamphetamine-induced dopamine release and locomotion in rats presents a unique perspective on the potential therapeutic applications of similar tetrahydroisoquinoline compounds in treating drug-induced disorders (Tateyama et al., 1993).

Propiedades

IUPAC Name |

4,4-dimethyl-5-(trifluoromethyl)-2,3-dihydro-1H-isoquinoline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N.ClH/c1-11(2)7-16-6-8-4-3-5-9(10(8)11)12(13,14)15;/h3-5,16H,6-7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDRDYGBBGYAGKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C(=CC=C2)C(F)(F)F)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744847 |

Source

|

| Record name | 4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203685-16-8 |

Source

|

| Record name | 4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro-](/img/structure/B598109.png)